Cas no 658-06-0 (3,5-difluoro-4-iodobenzoic acid)

3,5-difluoro-4-iodobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3,5-difluoro-4-iodobenzoic acid
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- MDL: MFCD24038829
3,5-difluoro-4-iodobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3038079-0.05g |
3,5-difluoro-4-iodobenzoic acid |
658-06-0 | 95.0% | 0.05g |
$149.0 | 2025-03-19 | |
Enamine | EN300-3038079-0.5g |
3,5-difluoro-4-iodobenzoic acid |
658-06-0 | 95.0% | 0.5g |
$501.0 | 2025-03-19 | |
A2B Chem LLC | AX60033-5g |
3,5-difluoro-4-iodobenzoic acid |
658-06-0 | 95% | 5g |
$4484.00 | 2024-04-19 | |
Aaron | AR01ELV1-250mg |
3,5-Difluoro-4-iodobenzoic acid |
658-06-0 | 95% | 250mg |
$459.00 | 2025-02-10 | |
1PlusChem | 1P01ELMP-50mg |
3,5-difluoro-4-iodobenzoic acid |
658-06-0 | 95% | 50mg |
$480.00 | 2024-04-22 | |
A2B Chem LLC | AX60033-100mg |
3,5-difluoro-4-iodobenzoic acid |
658-06-0 | 95% | 100mg |
$567.00 | 2024-04-19 | |
A2B Chem LLC | AX60033-250mg |
3,5-difluoro-4-iodobenzoic acid |
658-06-0 | 95% | 250mg |
$794.00 | 2024-04-19 | |
A2B Chem LLC | AX60033-500mg |
3,5-difluoro-4-iodobenzoic acid |
658-06-0 | 95% | 500mg |
$1231.00 | 2024-04-19 | |
A2B Chem LLC | AX60033-1g |
3,5-difluoro-4-iodobenzoic acid |
658-06-0 | 95% | 1g |
$1570.00 | 2024-04-19 | |
1PlusChem | 1P01ELMP-250mg |
3,5-difluoro-4-iodobenzoic acid |
658-06-0 | 95% | 250mg |
$953.00 | 2024-04-22 |
3,5-difluoro-4-iodobenzoic acid Related Literature
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
Additional information on 3,5-difluoro-4-iodobenzoic acid
Introduction to 3,5-difluoro-4-iodobenzoic acid (CAS No. 658-06-0)
3,5-difluoro-4-iodobenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 658-06-0, is a fluorinated and iodinated benzoic acid derivative that has garnered significant attention in the field of medicinal chemistry and synthetic organic chemistry. This compound serves as a versatile intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of novel therapeutic agents targeting diverse biological pathways.
The structural features of 3,5-difluoro-4-iodobenzoic acid make it a valuable building block for constructing complex molecular scaffolds. The presence of both fluorine and iodine substituents introduces unique electronic and steric properties that can be exploited to modulate the binding affinity and selectivity of drug candidates. Specifically, the fluorine atoms can enhance metabolic stability and binding interactions, while the iodine atom provides a handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Stille couplings.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors for protein-protein interactions (PPIs), which are often challenging targets due to their large binding surfaces and lack of well-defined binding pockets. 3,5-difluoro-4-iodobenzoic acid has been employed in the design of inhibitors targeting critical PPIs involved in cancer progression, inflammation, and infectious diseases. For instance, studies have demonstrated its utility in generating bispecific ligands that simultaneously engage two distinct binding sites on a protein target, thereby enhancing therapeutic efficacy.
One notable application of 3,5-difluoro-4-iodobenzoic acid is in the synthesis of kinase inhibitors. Kinases are enzymes that play pivotal roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. By leveraging the compound's reactive iodine moiety, researchers have been able to construct kinase inhibitors with improved potency and selectivity. For example, derivatives of 3,5-difluoro-4-iodobenzoic acid have been incorporated into molecules that selectively inhibit aberrant signaling pathways in tumor cells while sparing normal cells.
The pharmaceutical industry has also explored the use of 3,5-difluoro-4-iodobenzoic acid in the development of antiviral agents. The structural motif present in this compound has been shown to interact with viral proteases and polymerases, thereby inhibiting viral replication. Preliminary studies have highlighted its potential in combating emerging viral threats by serving as a precursor for designing novel antiviral drugs with enhanced resistance profiles.
Another area where 3,5-difluoro-4-iodobenzoic acid has found utility is in the field of immunotherapy. Researchers have harnessed its chemical properties to develop immunomodulatory compounds that can modulate immune responses against cancer or pathogens. By incorporating this intermediate into drug candidates, scientists have been able to generate molecules that either activate or suppress specific immune cells, paving the way for more effective immunotherapeutic strategies.
The synthetic methodologies for preparing 3,5-difluoro-4-iodobenzoic acid have also seen significant advancements. Modern synthetic routes often involve multi-step sequences that incorporate fluorination and iodination steps with high efficiency and selectivity. These methods not only improve yield but also minimize unwanted byproducts, making the compound more accessible for industrial-scale applications. The development of greener synthetic protocols further underscores its sustainability as an intermediate.
In conclusion,3,5-difluoro-4-iodobenzoic acid (CAS No. 658-06-0) is a multifaceted compound with broad applications in medicinal chemistry and drug discovery. Its unique structural features enable the design of novel therapeutics targeting various diseases, including cancer, inflammation, and infectious disorders. As research continues to uncover new biological targets and mechanisms,3,5-difluoro-4-iodobenzoic acid is poised to remain a cornerstone in the development of next-generation pharmaceuticals.
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